
2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methylheptyl group attached to a dinitrophenyl ring, which is further linked to a methylcarbonate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate typically involves a multi-step process. One common method includes the nitration of a phenyl ring followed by the introduction of the methylheptyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the methylcarbonate ester through a reaction with methyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The dinitrophenyl group may participate in redox reactions, while the methylheptyl group can influence the compound’s hydrophobic interactions with target molecules.
Comparaison Avec Des Composés Similaires
- 2-(1-Methylheptyl)-4,6-dinitrophenol
- Di(1-methylheptyl) methyl phosphonate
Comparison: Compared to similar compounds, 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate is unique due to the presence of the methylcarbonate ester group. This functional group can enhance the compound’s stability and solubility, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound may result in distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
5386-68-5 |
|---|---|
Formule moléculaire |
C16H22N2O7 |
Poids moléculaire |
354.35 g/mol |
Nom IUPAC |
(2,4-dinitro-6-octan-2-ylphenyl) methyl carbonate |
InChI |
InChI=1S/C16H22N2O7/c1-4-5-6-7-8-11(2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3/h9-11H,4-8H2,1-3H3 |
Clé InChI |
DWPGKPGNMSCVTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



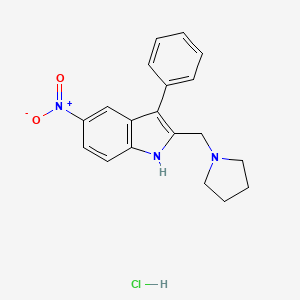
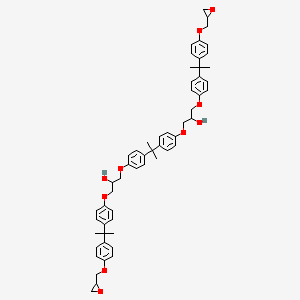
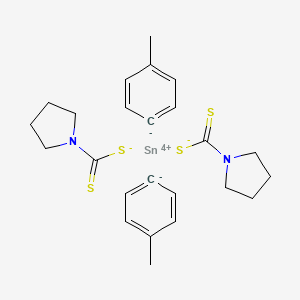
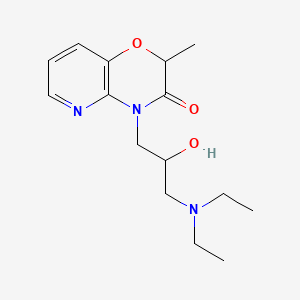
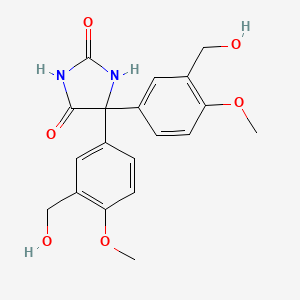


![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)

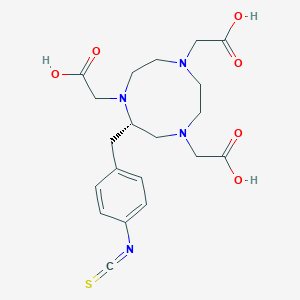

![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)

